

# Reactivity of 4-Bromo-3-fluoro-N-methylaniline

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## Compound of Interest

Compound Name: **4-Bromo-3-fluoro-N-methylaniline**

Cat. No.: **B2911714**

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An In-Depth Technical Guide to the Reactivity and Synthetic Utility of **4-Bromo-3-fluoro-N-methylaniline**

## Abstract

**4-Bromo-3-fluoro-N-methylaniline** is a halogenated aromatic amine that serves as a highly versatile and strategic building block in modern organic synthesis. Its unique substitution pattern, featuring a bromine atom amenable to cross-coupling, an electron-withdrawing fluorine atom, and a nucleophilic N-methylamino group, provides multiple, distinct sites for chemical modification. This guide offers a comprehensive analysis of the compound's reactivity, grounded in an understanding of its electronic and steric properties. We will explore its utility in cornerstone synthetic transformations, particularly palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling and Buchwald-Hartwig amination. Detailed, field-proven protocols are provided, explaining the causality behind experimental choices to empower researchers in drug discovery, materials science, and agrochemical development to effectively leverage this powerful synthetic intermediate.

## Introduction to 4-Bromo-3-fluoro-N-methylaniline

The strategic functionalization of aromatic cores is a fundamental pursuit in the development of novel pharmaceuticals, agrochemicals, and advanced materials.<sup>[1][2]</sup> Halogenated anilines are particularly prized for their dual reactivity, allowing for transformations at both the aromatic ring and the amino group.<sup>[3]</sup> **4-Bromo-3-fluoro-N-methylaniline** emerges as a significant intermediate, offering a trifecta of functional groups that can be manipulated with high selectivity.

## Molecular Structure and Physicochemical Properties

The compound's structure is defined by an aniline core substituted with bromine at the C4 position, fluorine at the C3 position, and a methyl group on the amine nitrogen. This arrangement dictates its reactivity, solubility, and electronic properties. While specific experimental data for the N-methylated compound is less common than its 2-methyl isomer, its properties can be reliably inferred.

Property	Value	Source
CAS Number	1233513-02-4	<a href="#">[4]</a>
Molecular Formula	C <sub>7</sub> H <sub>7</sub> BrFN	<a href="#">[4]</a>
Molecular Weight	204.04 g/mol	<a href="#">[4]</a>
Appearance	Expected to be a solid at room temperature	Inferred
Key Reactive Sites	C4-Br bond, N-H bond, Aromatic Ring	<a href="#">[3]</a> <a href="#">[5]</a>

## The Strategic Importance of Halogenated Anilines

Halogenated anilines are foundational in medicinal chemistry and materials science for several reasons:

- Orthogonal Reactivity: The aryl halide (in this case, bromide) provides a handle for transition-metal-catalyzed reactions, while the amine can undergo a separate set of transformations (e.g., acylation, alkylation).[\[3\]](#)
- Modulation of Physicochemical Properties: The presence of halogens, particularly fluorine, can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity, making them crucial for tuning the properties of active pharmaceutical ingredients (APIs).[\[2\]](#)
- Synthetic Versatility: They serve as precursors to a vast array of more complex heterocyclic and polycyclic aromatic systems.[\[1\]](#)

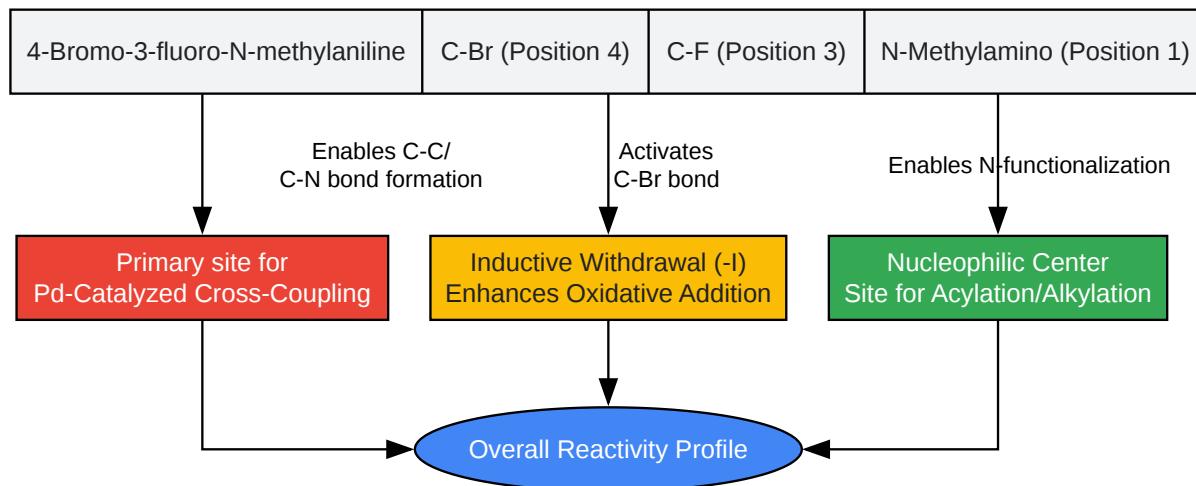
## Electronic and Steric Effects on Reactivity

The reactivity of **4-Bromo-3-fluoro-N-methylaniline** is not random; it is a predictable consequence of the electronic interplay between its substituents. Understanding these effects is critical for designing successful synthetic strategies.

## Analysis of Substituent Effects: A Triad of Control

The molecule's reactivity is governed by three key features:

- The C-Br Bond (Position 4): The carbon-bromine bond is the primary site for oxidative addition to a low-valent palladium catalyst. This makes it the most important electrophilic center for cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[3][6]
- The C-F Bond (Position 3): Fluorine is the most electronegative element and exerts a strong electron-withdrawing effect through induction (-I effect). This lowers the electron density of the aromatic ring, which in turn makes the C-Br bond more susceptible to oxidative addition, often accelerating the rate-limiting step of catalytic cycles.[7]
- The N-Methylamino Group (Position 1): The nitrogen's lone pair of electrons exerts a powerful electron-donating effect through resonance (+R effect), activating the ring towards electrophilic attack. However, given the existing substitution, its primary role is as a nucleophile. The methyl group provides slightly more steric bulk than a primary amine and influences the nitrogen's basicity and nucleophilicity.



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Caption: Logical relationship of substituents to reactivity.

## Key Transformations: Palladium-Catalyzed Cross-Coupling

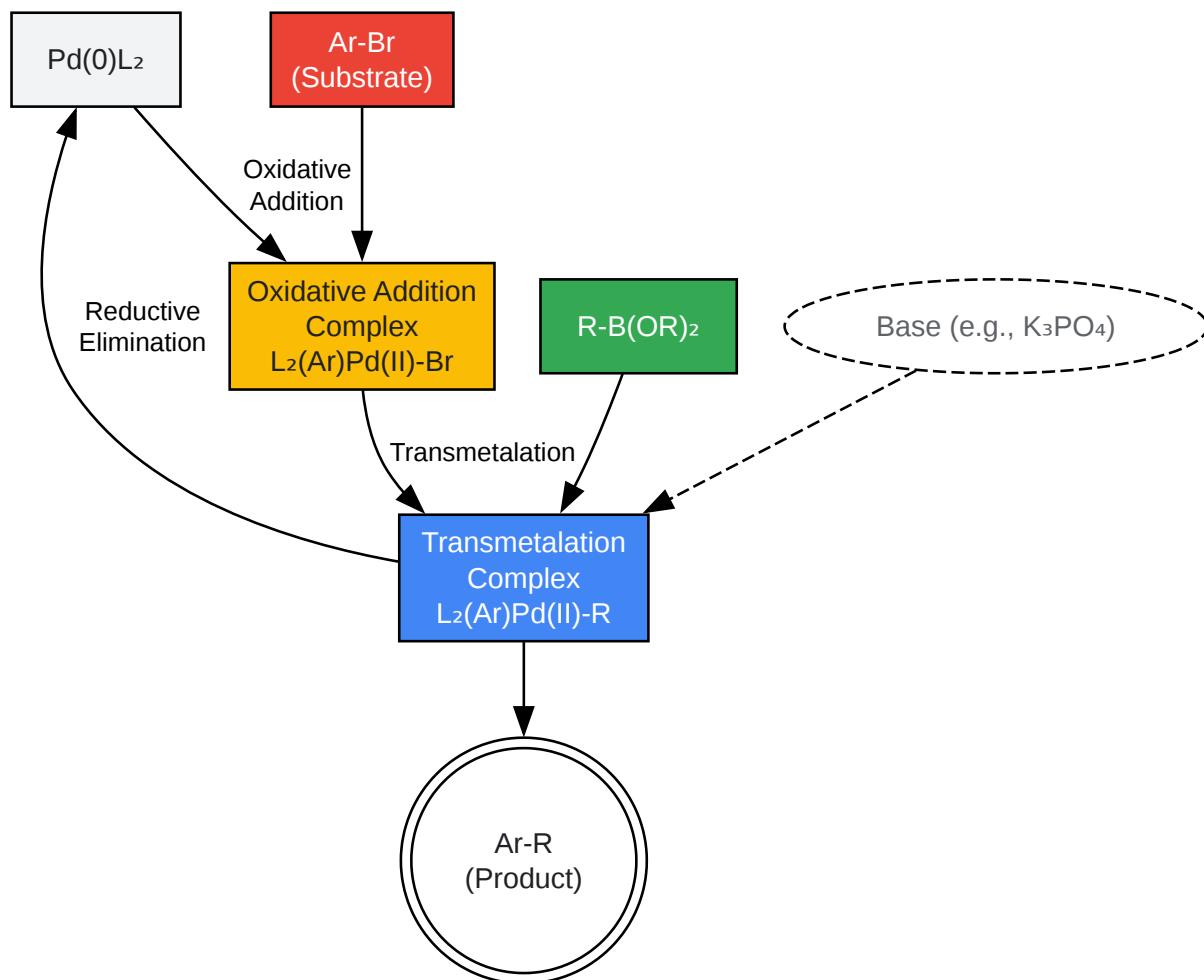
The most powerful and common application of this substrate is in palladium-catalyzed cross-coupling, which allows for the modular construction of complex molecules. The C-Br bond is the exclusive site for these reactions under standard conditions.

### The Suzuki-Miyaura Coupling: Forging C(sp<sup>2</sup>)-C(sp<sup>2</sup>) Bonds

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound. For **4-Bromo-3-fluoro-N-methylaniline**, this reaction is ideal for introducing new aryl or vinyl substituents at the C4 position.

Causality of Protocol Choices:

- Catalyst: A Pd(0) source is required. Pd(PPh<sub>3</sub>)<sub>4</sub> is a classic, reliable choice that is often effective for aryl bromides.[8][9]
- Base: A base like K<sub>3</sub>PO<sub>4</sub> or K<sub>2</sub>CO<sub>3</sub> is essential for the transmetalation step, where the organic group is transferred from boron to palladium. The choice of base can influence reaction rate and prevent side reactions.
- Solvent: A two-phase system (e.g., Toluene/Water) or a polar aprotic solvent (e.g., Dioxane, DMF) is typically used to dissolve both the organic and inorganic reagents.



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Caption: The catalytic cycle of the Suzuki-Miyaura coupling.

#### Experimental Protocol: Suzuki-Miyaura Coupling

- Vessel Preparation: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add **4-Bromo-3-fluoro-N-methylaniline** (1.0 eq.), the desired arylboronic acid (1.2 eq.), and the base (e.g.,  $K_3PO_4$ , 2.5 eq.).
- Catalyst Addition: Add the palladium catalyst (e.g.,  $Pd(PPh_3)_4$ , 3-5 mol%).
- Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/ $H_2O$ , 4:1 mixture).
- Reaction: Heat the mixture with vigorous stirring at 90-100 °C. Monitor the reaction progress by TLC or LC-MS.

- **Workup:** After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
- **Purification:** Dry the organic layer over anhydrous  $\text{Na}_2\text{SO}_4$ , filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

## The Buchwald-Hartwig Amination: Constructing Arylamine Scaffolds

This reaction is a cornerstone of modern medicinal chemistry for forming C-N bonds.[\[10\]](#)[\[11\]](#) It allows the coupling of the aryl bromide with a primary or secondary amine, enabling the synthesis of complex diarylamines or N-aryl alkylamines.

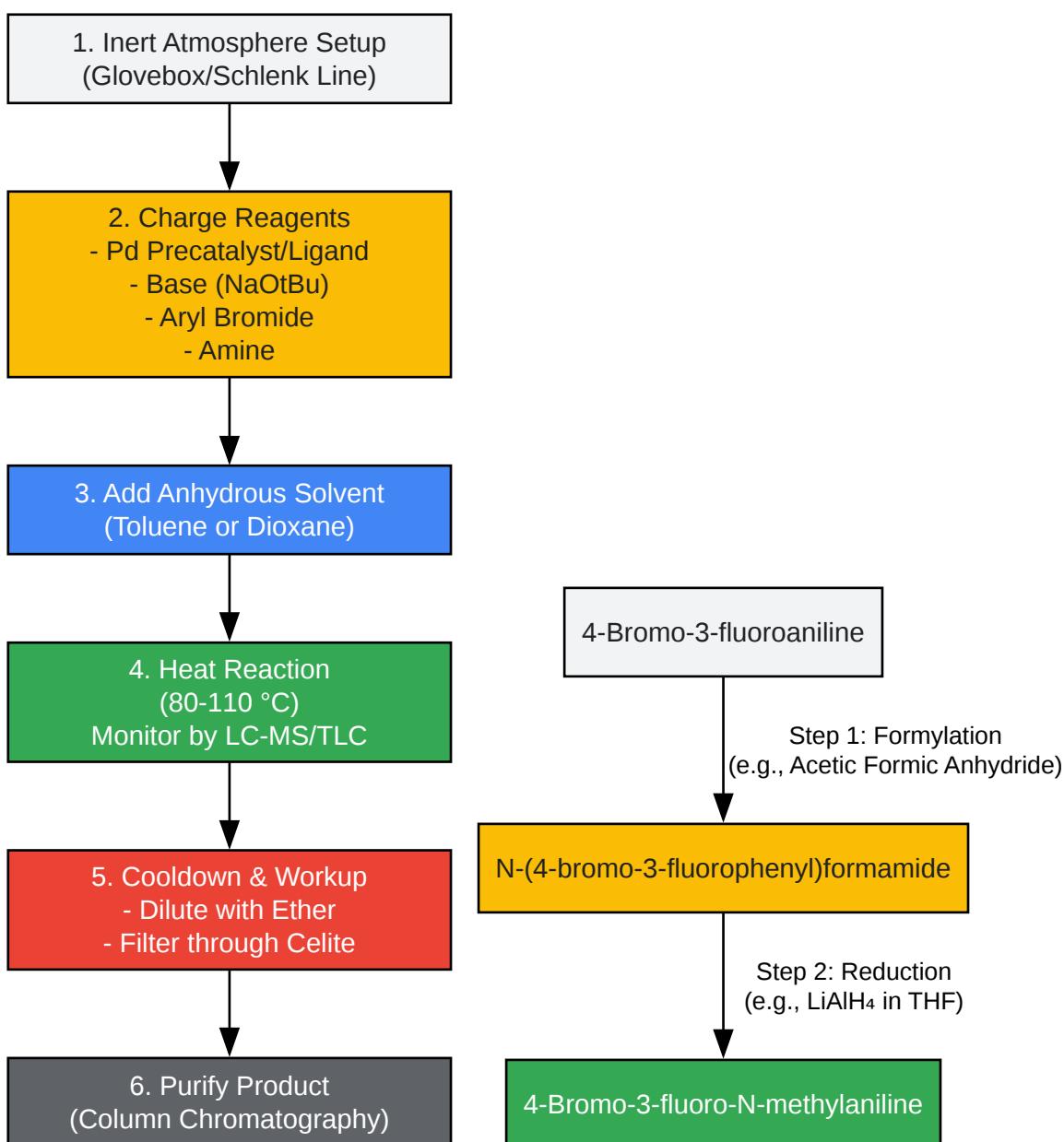
### Causality of Protocol Choices:

- **Ligand:** This is the most critical component. Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) are required to promote the reductive elimination step, which is often the turnover-limiting step, and to stabilize the palladium intermediates.[\[10\]](#)[\[12\]](#)
- **Precatalyst:** Using a pre-catalyst (a stable Pd(II) source that is easily reduced *in situ* to the active Pd(0) species) can improve reproducibility.
- **Base:** A strong, non-nucleophilic base like NaOt-Bu or KOt-Bu is necessary to deprotonate the amine, allowing it to coordinate to the palladium center.[\[13\]](#)

### Experimental Protocol: Buchwald-Hartwig Amination

- **Vessel Preparation:** In a glovebox or under an inert atmosphere, charge an oven-dried reaction tube with the palladium precatalyst (e.g., an XPhos-based G3 precatalyst, 1-2 mol%), the phosphine ligand (if not using a precatalyst), and the base (NaOt-Bu, 1.4 eq.).
- **Reagent Addition:** Add **4-Bromo-3-fluoro-N-methylaniline** (1.0 eq.) and the amine coupling partner (1.2 eq.).
- **Solvent Addition:** Add anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane) via syringe.

- Reaction: Seal the tube and heat the mixture at 80-110 °C with stirring. Monitor the reaction by TLC or LC-MS.
- Workup: Cool the reaction, dilute with a suitable solvent like ether or ethyl acetate, and filter through a pad of celite to remove palladium residues.
- Purification: Wash the filtrate with water, dry the organic layer, and concentrate. Purify the residue by column chromatography.



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Caption: Proposed two-step synthesis of the title compound.

## Safety, Handling, and Storage

As a halogenated aniline, **4-Bromo-3-fluoro-N-methylaniline** should be handled with care, assuming a hazard profile similar to its structural analogues. [4][14] Summary of Hazards:

- Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled. [14][15]\* Irritation: Causes skin irritation and serious eye irritation. [16][17]\* Organ Toxicity: May cause respiratory irritation. [17]

Hazard Statement	Description
H302	Harmful if swallowed. [14]
H312	Harmful in contact with skin. [14]
H315	Causes skin irritation. [14]
H319	Causes serious eye irritation. [14]

| H332 | Harmful if inhaled. [14]|

Recommended Precautions:

- Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. [4] Wear appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles. [15] Avoid formation of dust and aerosols.
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. [4]\* Disposal: Dispose of waste material at a licensed chemical destruction plant in accordance with local, state, and federal regulations. [4]

## Conclusion and Future Outlook

**4-Bromo-3-fluoro-N-methylaniline** is a quintessential example of a modern synthetic building block, engineered for versatility and selectivity. Its true power lies in the predictable and orthogonal reactivity of its functional groups. The C-Br bond serves as a reliable anchor for

palladium-catalyzed cross-coupling reactions, allowing for the systematic and modular construction of complex molecular architectures. The fluorine and N-methylamino groups provide the means to fine-tune the electronic and physical properties of the final compound. For researchers in drug development and materials science, mastering the reactivity of this compound opens a direct and efficient pathway to novel molecules with tailored functions. Future research will likely focus on incorporating this scaffold into new therapeutic agents and functional organic materials.

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